REACTION_CXSMILES
|
[C:1]1(=[O:7])O[C:4](=O)[CH2:3][CH2:2]1.N[C:9]1N=C[CH:12]=[CH:11][N:10]=1.CC(C)=[O:17]>C1(C)C=CC=CC=1>[CH3:12][C:11]1[N:10]([CH3:9])[CH:4]=[CH:3][C:2](=[O:17])[C:1]=1[OH:7]
|
Name
|
|
Quantity
|
42 g
|
Type
|
reactant
|
Smiles
|
C1(CCC(=O)O1)=O
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=CC=N1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Control Type
|
UNSPECIFIED
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Setpoint
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85 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
After cooling to r.t. (room temperature)
|
Type
|
CUSTOM
|
Details
|
the product precipitated
|
Type
|
FILTRATION
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Details
|
was filtrated
|
Type
|
WASH
|
Details
|
washed with toluene
|
Type
|
CUSTOM
|
Details
|
The filtrate was dried in vacuo
|
Type
|
DISSOLUTION
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Details
|
the dried product was then dissolved in 300 mL of anhydrous Ac2O
|
Type
|
TEMPERATURE
|
Details
|
again heated to 85° C. for 3 hrs
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
After removal of the remaining Ac2O under vacuum
|
Type
|
CUSTOM
|
Details
|
the product was purified by silica gel column chromatograph with CHCl3
|
Type
|
CUSTOM
|
Details
|
recrystallized from EtOAc
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=O)C=CN1C)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 32% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |